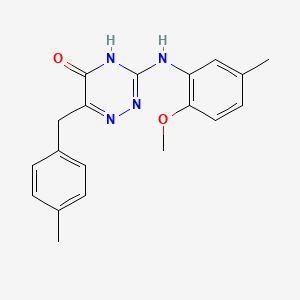

3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Description

3-((2-Methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted at position 3 with a (2-methoxy-5-methylphenyl)amino group and at position 6 with a 4-methylbenzyl moiety. Triazinones are heterocyclic compounds with diverse biological activities, including herbicidal, antimicrobial, and antifungal properties .

The compound’s substituents suggest a balance between lipophilicity (via the 4-methylbenzyl group) and hydrogen-bonding capacity (via the methoxy and amino groups), which may influence solubility, bioavailability, and target binding. Triazinones typically act by inhibiting photosynthesis (herbicides) or disrupting microbial metabolism (antimicrobials) .

Properties

IUPAC Name |

3-(2-methoxy-5-methylanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-12-4-7-14(8-5-12)11-16-18(24)21-19(23-22-16)20-15-10-13(2)6-9-17(15)25-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMVCXAKSSTLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Substitution reactions:

Common reagents used in these reactions include:

Cyanuric chloride: A common starting material for triazine synthesis.

Amines: Such as 2-methoxy-5-methylaniline and 4-methylbenzylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: Leading to the formation of oxidized derivatives.

Reduction: Resulting in the reduction of specific functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: For facilitating substitution reactions, catalysts like palladium on carbon (Pd/C) may be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Applications

The compound has shown potential in several medicinal applications:

-

Anticancer Activity :

- Research indicates that derivatives of triazine compounds exhibit anticancer properties. Studies have demonstrated that 3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this triazine derivative may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Agricultural Applications

In agriculture, this compound has been investigated for its potential as a pesticide:

-

Herbicidal Activity :

- The compound has been tested for herbicidal effects on various weed species. Field trials indicate that it can effectively suppress weed growth without adversely affecting crop yield. Its mode of action involves disrupting metabolic pathways in target plants.

-

Fungicidal Properties :

- Studies have shown that this compound exhibits fungicidal activity against several fungal pathogens affecting crops. It inhibits fungal growth by interfering with cellular processes, making it a candidate for developing new fungicides.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting the growth of breast cancer cells. The researchers found that the compound reduced cell viability significantly at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 3: Herbicide Development

Field trials conducted by agricultural scientists assessed the herbicidal efficacy of the compound on common weeds such as Amaranthus retroflexus and Chenopodium album. The results showed a reduction in weed biomass by over 70% compared to untreated controls, indicating strong herbicidal potential.

Mechanism of Action

The mechanism by which 3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to enzymes or receptors: Modulating their activity.

Interacting with nucleic acids: Affecting gene expression or replication.

Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Key Observations:

- Position 3 Modifications: The (2-methoxy-5-methylphenyl)amino group in the target compound may enhance binding to microbial or plant targets compared to methylthio (metribuzin) or phenyl (isometamitron) groups.

- Antimicrobial Potential: Schiff bases with trifluoromethyl and halogenated benzylidene groups (e.g., Compound 20b) exhibit potent antimicrobial activity, suggesting that the target compound’s 4-methylbenzyl group could be optimized for similar applications .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

The target compound’s higher molecular weight and lipophilicity suggest reduced aqueous solubility compared to metribuzin and isometamitron, which may limit herbicidal efficacy but enhance membrane penetration in antimicrobial applications .

Biological Activity

3-((2-methoxy-5-methylphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, identified by its CAS number 905765-23-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 336.4 g/mol. Its structure features a triazine core substituted with aromatic groups which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 905765-23-3 |

Research indicates that compounds similar to this compound may exert their effects through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, such as dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis. Inhibitors of DHODH have shown promise in treating autoimmune diseases and certain cancers .

- Antioxidant Properties : Similar triazine derivatives have demonstrated antioxidant activity, potentially reducing oxidative stress in cells and protecting against cellular damage .

- Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, indicating a potential utility in treating infections .

Case Study: Anticancer Potential

A study focusing on the anticancer properties of triazine derivatives highlighted the ability of these compounds to induce apoptosis in cancer cells. The specific mechanism involved the activation of the aryl hydrocarbon receptor (AhR), leading to the upregulation of genes associated with cell cycle arrest and apoptosis .

Case Study: Antimicrobial Efficacy

In vitro assays have shown that certain triazine derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Research Findings

Recent studies have provided insights into the pharmacological profiles of triazine derivatives:

- Antioxidant Activity : Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, demonstrating significant antioxidant capacity in various assays .

- Cytotoxicity : Evaluations using cell lines have revealed that this class of compounds can selectively induce cytotoxicity in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are established for preparing this compound, and what intermediates are critical?

The compound is synthesized via multi-step reactions involving triazine core functionalization. Key intermediates include:

- 2-methoxy-5-methylaniline for introducing the aryl-amino group.

- 4-methylbenzyl chloride for alkylation at the triazine ring’s 6-position. A typical route involves nucleophilic substitution on 1,2,4-triazin-5-one derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Condensation reactions with Schiff base formation (e.g., hydrazine derivatives) are also employed, as seen in structurally analogous triazoles .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methoxy, methylbenzyl groups) and confirms regiochemistry. For example, aryl protons in the 2-methoxy-5-methylphenyl group appear as distinct singlets in the δ 2.3–3.8 ppm range .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Confirms NH/amide stretches (3200–3400 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹) .

Q. How are physicochemical properties like pKa and solubility determined?

- Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to measure half-neutralization potentials (HNPs) and calculate pKa values .

- Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 1–7.4) with HPLC quantification .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

- Reaction Solvent Optimization : Use high-boiling solvents (e.g., DMF) to enhance reaction homogeneity and reduce side reactions.

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency .

- Temperature Control : Stepwise heating (e.g., 60°C → 120°C) prevents decomposition of thermally labile intermediates .

Q. What strategies resolve contradictions in spectral data interpretation?

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in complex aromatic regions. For example, NOESY can confirm spatial proximity between the 4-methylbenzyl and triazine NH groups .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate regiochemistry .

Q. How can in vitro biological activity be reliably assessed?

- Dose-Response Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) with positive controls (e.g., ciprofloxacin) to minimize variability .

- Statistical Validation : Apply ANOVA or non-linear regression (e.g., GraphPad Prism) to analyze dose-response curves and calculate IC50 values .

Q. What experimental designs address reproducibility challenges in biological studies?

- Randomized Block Design : Assign treatments to replicates to control for environmental variability (e.g., temperature, humidity) .

- Blinded Analysis : Separate compound preparation and assay execution teams to reduce bias .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.